molecular formula C9H4Cl3F3 B1504471 1,2,3-Trichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

1,2,3-Trichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Cat. No.: B1504471
M. Wt: 275.5 g/mol
InChI Key: ULFPANFVRPXMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a useful research compound. Its molecular formula is C9H4Cl3F3 and its molecular weight is 275.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4Cl3F3

Molecular Weight

275.5 g/mol

IUPAC Name

1,2,3-trichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

InChI

InChI=1S/C9H4Cl3F3/c1-4(9(13,14)15)5-2-6(10)8(12)7(11)3-5/h2-3H,1H2

InChI Key

ULFPANFVRPXMCZ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=C(C(=C1)Cl)Cl)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,4,5-trichlorophenylboronic acid (3.376 g, 15 mmol), 2-bromo-3,3,3-trifluoroprop-1-ene (4.02 g, 23 mmol), K2CO3 (4.15 g, 30 mmol) and Pd(PPh3)2Cl2 (4.15 g, 30 mmol) in THF (16 mL) and H2O (8 mL) was heated at 80° C. in a sealed tube for 4 h. The mixture was cooled to rt and partitioned between EA (50 mL) and H2O (50 mL). The aqueous layer was extracted with EA (50 mL) and the combined organic layers were dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the crude product was purified by column chromatography on silica gel to give the crude desired product (3.7 g; 90% yield) as a pale yellow solid.
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3.376 g
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4.02 g
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4.15 g
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16 mL
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8 mL
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solvent
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4.15 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Cl[Pd]Cl
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Synthesis routes and methods III

Procedure details

A mixture of 3,4,5-trichlorophenylboronic acid (4.5 g, 20 mmol), 2-bromo-3,3,3-trifluoro-prop-1-ene (4.9 g, 28 mmol), Cs2CO3 (20 mL, 2 M, 40 mmol) and Pd(PPh3)2Cl2 (421 mg) in THF (30 mL) was heated at 70° C. in a sealed tube for 4 h. The mixture was cooled to rt and partitioned between ether and H2O. The aqueous layer was extracted with EA and the combined organic layers were dried over Na2SO4. The solvent was removed under reduced pressure and the crude product was purified by column chromatography over silica gel eluted with hexanes to give 1,2,3-trichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (4.3 g; yield 80%). 1H NMR (500 MHz, CDCl3): δ 7.40 (s, 2H), 5.99 (s, 1H), 5.76 (s, 1H) ppm.
Quantity
4.5 g
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reactant
Reaction Step One
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4.9 g
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reactant
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Cs2CO3
Quantity
20 mL
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reactant
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30 mL
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solvent
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421 mg
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